molecular formula C22H25N B091358 Piroheptine CAS No. 16378-21-5

Piroheptine

Cat. No. B091358
CAS RN: 16378-21-5
M. Wt: 303.4 g/mol
InChI Key: NKJQZSDCCLDOQH-UHFFFAOYSA-N
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Description

Piroheptine is an anticholinergic agent with a dopamine-uptake inhibiting property. It has been studied for its neuroprotective effects, particularly in the context of preventing striatal dopamine loss induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice. Pre-treatment with piroheptine has been shown to almost completely prevent the loss of striatal dopamine in MPTP-injected mice, suggesting its potential utility in neurodegenerative conditions where dopamine depletion is a hallmark .

Synthesis Analysis

While the provided data does not include direct information on the synthesis of piroheptine, it does mention the synthesis of related compounds. For instance, the aqueous self-assembly of oligopeptide-flanked pi-conjugated molecules into one-dimensional nanostructures is described, which involves a synthetic amino acid with pi-functionality compatible with standard Fmoc-based peptide synthesis . This process could potentially be related to the synthesis of piroheptine if similar synthetic strategies or pi-conjugated structures are involved.

Molecular Structure Analysis

The molecular structure of piroheptine is not directly discussed in the provided papers. However, the synthesis and characterization of ternary chelates of related compounds, such as piroxicam, with various amino acids and transition metals, are mentioned. These chelates are described to have octahedral geometrical structures, with piroxicam coordinating to metal ions via the pyridine-N and carbonyl group of the amide moiety . This information could be relevant if piroheptine shares structural similarities with piroxicam.

Chemical Reactions Analysis

The chemical reactions involving piroheptine are not detailed in the provided data. However, the chemical behavior of related peptides and regulatory proteins is discussed. For example, the PII regulatory protein of Escherichia coli glutamine synthetase can exist in two forms, with one form being modified by the covalent attachment of UMP, which affects its regulatory activity . This information on protein modification and its impact on function could be indirectly relevant to understanding the chemical reactions piroheptine may undergo, especially if it interacts with similar regulatory proteins.

Physical and Chemical Properties Analysis

The physical and chemical properties of piroheptine are not explicitly described in the provided papers. However, the thermal behavior of ternary chelates of piroxicam and tenoxicam with amino acids and transition metals is extensively studied, providing insights into the stability and decomposition patterns of these compounds . Such information could be extrapolated to piroheptine if it has similar physical and chemical properties to piroxicam or tenoxicam.

Scientific Research Applications

  • Neuroprotective Effects : Piroheptine has been shown to prevent the loss of striatal dopamine in mice induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), suggesting its potential as a neuroprotective agent (Saitoh & Mizuno, 1986). Another study also confirmed its efficacy in suppressing MPTP-induced dopaminergic neurotoxicity in mouse brain, highlighting its potential in treating conditions like Parkinson's disease (Saitoh, 1988).

  • Drug Interactions : Research on the interaction of Piroheptine with other drugs found that it does not affect the serum level of Zotepine, a new antipsychotic drug, suggesting its compatibility in combination therapies for certain psychiatric conditions (Otani et al., 1990).

  • Comparative Effectiveness in Therapies : A clinical trial comparing Piroxicam, a closely related compound to Piroheptine, with traditional herbal extracts for treating osteoarthritis showed that both had comparable effects in reducing pain, indicating Piroxicam's effectiveness in pain management (Ardiyanto, 2015). Another study on Piroxicam demonstrated its potential in combination with cisplatin for treating peritoneal mesothelioma, a type of cancer (Spugnini et al., 2006).

  • Toxicity and Protective Effects : A study investigating Piroxicam-induced liver toxicity in mice found that ginger has protective effects against this toxicity, suggesting the importance of considering potential side effects and protective measures when using Piroxicam-like drugs (Badawi, 2019).

  • Pharmacokinetics and Bioavailability : Research has been conducted to evaluate the bioequivalence of different formulations of Piroxicam, ensuring its optimal therapeutic effect and tolerance in patients (Helmy & El‐Bedaiwy, 2014).

  • Enhancement of Drug Penetration : A study explored the use of dimethyl sulfoxide as a penetration enhancer for Piroxicam gel, indicating the ongoing research in improving the delivery and efficacy of such medications (Moghbel & Faghiri, 2006).

properties

IUPAC Name

1-ethyl-2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22/h4-11,16H,3,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJQZSDCCLDOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=C2C3=CC=CC=C3CCC4=CC=CC=C42)C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16378-22-6 (hydrochloride)
Record name Piroheptine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30864672
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piroheptine

CAS RN

16378-21-5
Record name Piroheptine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16378-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piroheptine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIROHEPTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR6Y753ARL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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